molecular formula C15H18N2OS B2358258 (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 1321947-39-0

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No.: B2358258
CAS No.: 1321947-39-0
M. Wt: 274.38
InChI Key: XGTBRPLQQRAYQH-NXVVXOECSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to have various biological activities, including cytotoxic and antibacterial properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Scientific Research Applications

Analgesic Properties

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide, and related compounds have been studied for their potential analgesic properties. For instance, a study focused on synthesizing derivatives of this compound to assess their effect on analgesic activity. The compounds were tested on models of thermal and chemical stimulation to evaluate their analgesic effects. It was found that certain structural modifications in these compounds could influence their analgesic activity, highlighting the importance of the structural relationship in medicinal chemistry (Demchenko et al., 2018).

Catalytic Activity

Research has also explored the catalytic activity of similar compounds. One study synthesized N-heterocyclic carbene nickel complexes, which included derivatives similar to this compound. These complexes showed catalytic activity in reactions such as the dimerization and hydrosilylation of styrenes, demonstrating their potential in catalysis (Junquera et al., 2012).

Chemosensors for Cyanide Anions

Another area of interest is the use of coumarin benzothiazole derivatives, closely related to the compound , as chemosensors for cyanide anions. These compounds have been synthesized and studied for their ability to detect cyanide anions through changes in their photophysical properties. This application is significant in environmental monitoring and safety measures (Wang et al., 2015).

Hypoglycemic and Hypolipidemic Activity

In the field of diabetes research, novel analogs containing the thiazolidinedione ring, which is structurally related to this compound, have been synthesized and evaluated for hypoglycemic and hypolipidemic activity. These studies suggest potential therapeutic applications in managing diabetes and related metabolic disorders (Mehendale-Munj et al., 2011).

Properties

IUPAC Name

2-methyl-N-(4-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-5-9-17-13-11(4)7-6-8-12(13)19-15(17)16-14(18)10(2)3/h5-8,10H,1,9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTBRPLQQRAYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C(C)C)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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